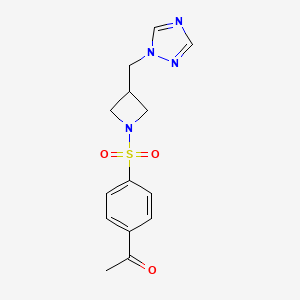

1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives have been reported to have promising anticancer properties . They have been synthesized and evaluated against various human cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis process has been reported to yield a variety of derivatives .Molecular Structure Analysis

The molecular structure of these derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Heterocyclic Compounds : Sulfonyl-1,2,3-triazoles, which can be derived from compounds like the one , are used to introduce nitrogen atoms into various heterocycles, crucial in both synthetic and medicinal chemistry. These compounds are useful for creating complex structures and have applications in creating homochiral oxazolines with potential for various synthetic uses (Zibinsky & Fokin, 2013).

Catalytic Oxidation and Transfer Hydrogenation : Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based ligands, similar to the compound , are used in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These processes are important in various chemical syntheses (Saleem et al., 2013).

Synthesis of Polysubstituted Pyrroles : 1-Sulfonyl-1,2,3-triazoles, similar to the compound, react with allenes to produce isopyrroles and polysubstituted pyrroles through catalytic processes, demonstrating the compound's utility in synthesizing complex organic structures (Miura et al., 2013).

Biological and Medicinal Applications

Antimicrobial Agents : Certain derivatives of 1,2,3-triazole, which could include compounds similar to the one , have been studied for their antimicrobial properties. These compounds show promise in inhibiting bacterial enzymes, which is significant for the development of new antibiotics and treatments for bacterial infections (Cierpucha et al., 2004).

Antibacterial Evaluation : Azetidinone derivatives of compounds similar to the one have been evaluated for their antibacterial activities, showing promising results against different bacterial strains. This highlights the potential of such compounds in developing new antibacterial drugs (Chopde et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with AChE, inhibiting its function . It has been reported that the presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated by predicting its drug-likeness . .

Result of Action

The compound’s action results in the inhibition of AChE, leading to an increase in the availability of acetylcholine . This could potentially have various effects at the cellular level, depending on the specific context and cell types involved. For instance, in the context of neurodegenerative diseases like Alzheimer’s, increasing acetylcholine availability could potentially improve cognitive function .

Biochemical Analysis

Biochemical Properties

The 1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one compound has been found to exhibit potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116 . This suggests that it interacts with key enzymes, proteins, and other biomolecules within these cells. The exact nature of these interactions remains to be fully elucidated.

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that it influences cell function and may impact cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name |

1-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-11(19)13-2-4-14(5-3-13)22(20,21)18-7-12(8-18)6-17-10-15-9-16-17/h2-5,9-10,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCQYIXZEOYEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)

![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)

![1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2754776.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)

![6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754781.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2754786.png)

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)